InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2
.
2,5-Dibromohexanedioyl dichloride is classified as a halogenated organic compound. It falls under the category of diacid chlorides due to the presence of two acyl chloride functional groups. Its structure allows it to participate in numerous chemical reactions, making it valuable in both academic research and industrial applications.
The synthesis of 2,5-dibromohexanedioyl dichloride typically involves two main steps: bromination and chlorination.
The molecular structure of 2,5-dibromohexanedioyl dichloride can be described as follows:
The compound has a density of approximately and a boiling point around at atmospheric pressure .
2,5-Dibromohexanedioyl dichloride can undergo several types of chemical reactions:
The mechanism of action for 2,5-dibromohexanedioyl dichloride primarily involves its reactivity towards nucleophiles. When introduced into biological systems or chemical syntheses:
The specific pathways and molecular targets depend on the nature of the nucleophiles used in reactions involving this compound .
2,5-Dibromohexanedioyl dichloride has diverse applications across several scientific fields:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: